molecular formula C21H16N4O B4577133 2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4577133
M. Wt: 340.4 g/mol
InChI Key: MDIWXLMPFOJMRV-UHFFFAOYSA-N
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Description

2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Adenosine Receptor Antagonism

2,6-Diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one derivatives have been identified as potent adenosine receptor (AR) antagonists. Synthetic strategies allowed the discovery of potent and selective A3AR antagonists and multitarget antagonists, highlighting the compound's potential in modulating adenosine receptors with significant implications for various physiological and pathological processes (Burbiel et al., 2016).

Microwave-Assisted Synthesis and Antioxidant Activity

A series of 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones were synthesized using a rapid, one-pot, microwave-assisted method. These compounds were evaluated for their antioxidant activity, displaying moderate efficacy compared to ascorbic acid, which suggests their potential in oxidative stress-related conditions (Sompalle & Roopan, 2016).

Benzodiazepine Binding Activity

Investigation into the structural analogs of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one revealed compounds with high affinity for the benzodiazepine (BZ) receptor, leading to the synthesis of potent BZ antagonists. This demonstrates the compound's relevance in the development of new therapeutic agents targeting the BZ receptor (Francis et al., 1991).

Anticancer Activity

Novel scaffolds based on 5-amino-1-aryl-1H-1,2,3-triazoles, including derivatives of this compound, were evaluated for anticancer activity across various cancer types. Certain derivatives showed selective influence on ovarian cancer cells, indicating their potential as anticancer agents (Pokhodylo et al., 2020).

Antibacterial Activity and Molecular Docking Studies

Substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates synthesized from this compound displayed notable antibacterial activity against various strains. Molecular docking studies further elucidated their mechanism of action, suggesting their application in developing new antibacterial agents (Mood et al., 2022).

Properties

IUPAC Name

2,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-19-12-16(14-7-3-1-4-8-14)11-18-17(19)13-25-21(22-18)23-20(24-25)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIWXLMPFOJMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CC=CC=C4)N=C21)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
Reactant of Route 5
2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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